Methyl 2-[4-(cyclopentylsulfamoyl)phenoxy]acetate
Description
Methyl 2-[4-(cyclopentylsulfamoyl)phenoxy]acetate is an organic compound with the molecular formula C14H19NO5S and a molecular weight of 313.37 g/mol It is a methyl ester derivative of acetic acid, containing a phenoxy group substituted with a cyclopentylamino sulfonyl moiety
Properties
Molecular Formula |
C14H19NO5S |
|---|---|
Molecular Weight |
313.37g/mol |
IUPAC Name |
methyl 2-[4-(cyclopentylsulfamoyl)phenoxy]acetate |
InChI |
InChI=1S/C14H19NO5S/c1-19-14(16)10-20-12-6-8-13(9-7-12)21(17,18)15-11-4-2-3-5-11/h6-9,11,15H,2-5,10H2,1H3 |
InChI Key |
HPOMQIDEKUWGCR-UHFFFAOYSA-N |
SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2CCCC2 |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(cyclopentylsulfamoyl)phenoxy]acetate typically involves the reaction of 4-[(cyclopentylamino)sulfonyl]phenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(cyclopentylsulfamoyl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl 2-[4-(cyclopentylsulfamoyl)phenoxy]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(cyclopentylsulfamoyl)phenoxy]acetate involves its interaction with specific molecular targets. The cyclopentylamino sulfonyl group can interact with enzymes or receptors, modulating their activity. The phenoxy group may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- Methyl {4-[(cyclohexylamino)sulfonyl]phenoxy}acetate
- Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate
- Methyl {4-[(cyclobutylamino)sulfonyl]phenoxy}acetate
Uniqueness
Methyl 2-[4-(cyclopentylsulfamoyl)phenoxy]acetate is unique due to the presence of the cyclopentylamino sulfonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
